methyl 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetate
Overview
Description
Methyl 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and an ethoxyanilino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetate typically involves multiple steps, including nitration, reduction, bromination, and esterification. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to produce the corresponding amine. Bromination is then performed to introduce the bromine atom, and finally, esterification is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Shares the bromophenyl group but lacks the sulfonyl and ethoxyanilino groups.
N-(4-bromophenyl)sulfonyl-4-ethoxyaniline: Contains the sulfonyl and ethoxyanilino groups but lacks the ester functionality.
Uniqueness
Methyl 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its electrophilicity, while the bromophenyl group provides opportunities for halogen bonding and substitution reactions. The ethoxyanilino group adds further versatility, making this compound valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5S/c1-3-24-15-8-6-14(7-9-15)19(12-17(20)23-2)25(21,22)16-10-4-13(18)5-11-16/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDRPQUCFGHTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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